Isoquinoline-1-carbaldehyde

Description

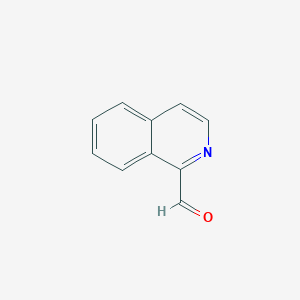

Isoquinoline-1-carbaldehyde (CAS: 4494-18-2) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol . Structurally, it consists of an isoquinoline backbone (a benzene ring fused to a pyridine ring) with an aldehyde functional group (-CHO) at the 1-position (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis and organic chemistry due to its versatile reactivity. The aldehyde group enables participation in condensation, nucleophilic addition, and cyclization reactions, making it valuable for constructing complex molecules, including alkaloids and bioactive agents .

Properties

IUPAC Name |

isoquinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORFVOWTVOJVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295325 | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-18-2 | |

| Record name | 4494-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isoquinoline-1-carbaldehyde can be synthesized through several methods. One common method involves the condensation reaction of p-methylphenylethynyl ether and formaldehyde. Another method includes the condensation reaction of 2-aminopyridine and formaldehyde . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of advanced technologies and equipment allows for the precise control of reaction parameters, ensuring consistent quality and high production rates.

Chemical Reactions Analysis

Isoquinoline-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Oxidation: this compound can be oxidized to form isoquinoline-1-carboxylic acid.

Reduction: Reduction of this compound can yield isoquinoline-1-methanol.

Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Scientific Research Applications

Therapeutic Applications

Isoquinoline-1-carbaldehyde and its derivatives have shown significant promise in various therapeutic areas due to their biological activities.

Anti-Inflammatory Properties

Recent studies indicate that this compound derivatives exhibit anti-inflammatory effects. For instance, synthesized isoquinoline-1-carboxamides were evaluated for their ability to inhibit pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Compounds with N-hydroxyphenyl substituents demonstrated potent inhibition of interleukin-6 (IL-6) and nitric oxide (NO) production, suggesting potential use in treating neuroinflammation .

Antitumor Activity

Isoquinoline compounds have been investigated for their antitumor properties. A study synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, which were evaluated for antineoplastic activity in mice. The results indicated that these compounds could be promising candidates for cancer treatment due to their ability to inhibit tumor growth .

Neuroprotective Effects

Isoquinoline derivatives have also been explored for neuroprotective effects. The mechanism involves modulation of signaling pathways related to inflammation and apoptosis in neuronal cells, making them potential therapeutic agents for neurodegenerative diseases .

Conventional Synthesis Techniques

Traditional methods include the Pomeranz-Fritsch reaction, which involves the cyclization of 2-aminobenzylamine with carbonyl compounds to form isoquinoline derivatives .

Recent Advances

Recent advancements in synthetic methodologies have improved the efficiency of producing isoquinoline derivatives. For example, a convenient synthesis route has been reported using polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes with yields ranging from 75% to 88% .

Biological Activities

This compound exhibits a wide range of biological activities beyond anti-inflammatory and antitumor effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study: Anti-Cancer Activity

In a preclinical study, a series of isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and tested for their antitumor efficacy against various cancer cell lines. Results showed significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of isoquinoline derivatives demonstrated that specific compounds could significantly reduce neuronal apoptosis induced by oxidative stress. This opens avenues for developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of Isoquinoline-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the isoquinoline ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis of Isoquinoline-1-carbaldehyde with its analogs:

3-Chlorothis compound

- Structure : Chloro (-Cl) at position 3, aldehyde (-CHO) at position 1.

- Molecular Formula: C₁₀H₆ClNO .

- Key Differences: The electron-withdrawing chloro group at position 3 enhances electrophilicity at the aldehyde, facilitating nucleophilic attacks. Exhibits distinct reactivity in cross-coupling reactions compared to unsubstituted this compound .

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde

- Structure : A ketone (-C=O) at position 1 and aldehyde at position 6, with a partially saturated dihydro ring.

- Molecular Formula: C₁₀H₇NO₂ .

- Key Differences :

- The ketone group and reduced ring conjugation alter electronic properties, decreasing aromaticity and increasing solubility.

- Demonstrates selective inhibition of enzymes like kinases, attributed to hydrogen-bonding interactions via the ketone .

- Applications : Investigated for therapeutic applications in neurodegenerative diseases .

1-Methylisoquinoline-7-carbaldehyde

- Structure : Methyl (-CH₃) at position 1, aldehyde at position 7.

- Molecular Formula: C₁₁H₉NO .

- Key Differences :

- Methyl substitution sterically hinders reactions at position 1 but enhances stability.

- Molecular docking studies suggest stronger binding to protein targets (e.g., cancer-related kinases) due to hydrophobic interactions with the methyl group .

Functional Group Variations

Replacing the aldehyde with other groups or introducing additional functionalities modifies applications:

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

- Structure : Carboxylate ester (-COOCH₃) at position 6 and ketone at position 1.

- Molecular Formula: C₁₁H₉NO₃ .

- Key Differences :

- The ester group improves hydrolytic stability compared to the aldehyde but reduces electrophilicity.

- Used in peptide mimetics and as a scaffold for protease inhibitors .

1-Chloroisoquinoline-5-carbaldehyde

- Structure : Chloro at position 1, aldehyde at position 5.

- Molecular Formula: C₁₀H₆ClNO .

- Key Differences :

- Chlorine at position 1 creates steric hindrance, reducing reactivity at the aldehyde.

- Explored in photodynamic therapy due to halogen-enhanced intersystem crossing .

Biological Activity

Isoquinoline-1-carbaldehyde, a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇NO, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isoquinoline structure characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring, with an aldehyde functional group at the 1-position. This unique structure enhances its reactivity and biological activity compared to other isoquinoline derivatives .

This compound exhibits a range of biological activities through various mechanisms:

- Inhibition of Sodium/Potassium-ATPase : Research indicates that this compound is a potent inhibitor of sodium/potassium-ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition can disrupt cellular processes such as nerve impulse transmission and muscle contraction .

- Anticancer Activity : The compound has been explored for its anticancer properties. It has shown efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and HCT116 (colon cancer) .

- Antiviral Effects : Isoquinoline derivatives have been studied for their potential in combating viral infections. In silico studies have indicated that some isoquinoline alkaloids may inhibit viral replication pathways, particularly in the context of SARS-CoV-2 .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

1. Anticancer Activity

In a study examining the cytotoxic effects of Isoquinoline derivatives, this compound was found to significantly inhibit the proliferation of HeLa and A549 cells. The study reported IC₅₀ values indicating effective dose ranges for these cell lines, suggesting its potential as an anticancer agent .

2. Antiviral Properties

Research focused on the structure-activity relationships (SAR) of isoquinoline alkaloids revealed that certain derivatives could bind effectively to SARS-CoV-2 proteins, potentially preventing viral entry into host cells. This highlights this compound's role in drug discovery against viral pathogens .

3. Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced LPS-induced inflammation in BV2 microglial cells. The compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α, showcasing its anti-inflammatory potential .

Q & A

Q. How can researchers identify gaps in the literature on this compound’s applications in medicinal chemistry?

- Methodological Answer : Conduct systematic reviews using databases like SciFinder or Reaxys, filtering for patents and peer-reviewed studies (2015–2025). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as its role in targeting kinase inhibitors or antimicrobial agents .

Guidance for Methodological Rigor

- Data Contradictions : Always replicate conflicting results under standardized conditions and report raw data transparently. Use statistical tools (e.g., t-tests, ANOVA) to assess significance .

- Literature Reviews : Differentiate primary sources (experimental papers) from secondary reviews to avoid citation bias. Use citation managers (EndNote, Zotero) to track thematic trends .

- Ethical Reporting : Disclose synthetic hazards (e.g., aldehyde toxicity) and adhere to journal guidelines for spectral data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.